molecular formula C8H7BrClN B13698243 2-Bromo-4-chloro-5-cyclopropylpyridine

2-Bromo-4-chloro-5-cyclopropylpyridine

Cat. No.: B13698243
M. Wt: 232.50 g/mol
InChI Key: RVNZMNAVTHMIDK-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-cyclopropylpyridine is a trisubstituted pyridine derivative featuring bromo (Br), chloro (Cl), and cyclopropyl substituents at positions 2, 4, and 5, respectively. Pyridine derivatives are pivotal in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity. The bromo and chloro groups enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), while the cyclopropyl group introduces steric and electronic effects that modulate molecular conformation and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-5-cyclopropylpyridine typically involves the bromination and chlorination of a cyclopropylpyridine precursor. One common method involves the reaction of 4-cyclopropylpyridine with bromine and chlorine under controlled conditions to introduce the bromine and chlorine atoms at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-5-cyclopropylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-4-chloro-5-cyclopropylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-5-cyclopropylpyridine involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the cyclopropyl group, contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 2-bromo-4-chloro-5-cyclopropylpyridine and analogous compounds:

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications
This compound Pyridine Br (2), Cl (4), cyclopropyl (5) ~222.48 (calculated) Cross-coupling precursor; drug design
2-Bromo-4-chloro-5-methoxypyridine Pyridine Br (2), Cl (4), OCH₃ (5) ~226.47 (calculated) Electron-rich; potential agrochemical
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Pyrimidine Br (5), Cl (2), NH-cyclopentyl (4) ~290.59 (calculated) Nucleic acid analog; kinase inhibitors
5-Bromo-2-cyclopropylpyrimidine-4-carboxylic acid Pyrimidine Br (5), cyclopropyl (2), COOH (4) ~243.06 Medicinal chemistry building block

Key Observations :

  • Ring Type : Pyridine (6-membered, one N) vs. pyrimidine (6-membered, two N atoms). Pyrimidines are more electron-deficient, enhancing reactivity in nucleophilic substitutions .
  • Methoxy (5-position): Electron-donating via resonance, increasing electron density on the pyridine ring, which may alter reactivity in electrophilic substitutions . Carboxylic Acid (4-position): Enhances hydrogen-bonding capacity, useful in coordination chemistry or as a pharmacophore .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-4-chloro-5-cyclopropylpyridine, and how are they optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation and cyclopropane introduction. For example, bromination of pyridine derivatives using reagents like PBr₃ or NBS, followed by Friedel-Crafts alkylation for cyclopropane attachment. Key optimizations include temperature control (0–5°C for bromination) and anhydrous conditions to minimize side reactions. Purity (>95%) is achieved via column chromatography with silica gel and hexane/ethyl acetate gradients .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

  • Methodological Answer : X-ray crystallography (using SHELX or ORTEP-III) resolves crystal structures, while NMR (¹H/¹³C) confirms substitution patterns. Mass spectrometry (HRMS) validates molecular weight. For crystallography, SHELXL refines atomic coordinates against high-resolution data, and ORTEP-3 generates graphical representations of thermal ellipsoids .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis due to bromine/chlorine volatility. Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage at –20°C in amber vials under inert gas (Ar/N₂) prevents degradation. Consult SDS for acute toxicity data (e.g., oral LD₅₀ >500 mg/kg in rodents) .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives for target-specific applications (e.g., kinase inhibition)?

  • Methodological Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking (AutoDock Vina) screens derivatives against protein targets (e.g., EGFR kinase). Adjust cyclopropane steric effects by substituting halogens to modulate binding affinity .

Q. What experimental strategies resolve contradictions in reactivity data (e.g., unexpected byproducts in cross-coupling reactions)?

  • Methodological Answer : Use LC-MS to identify intermediates and byproducts. For Suzuki-Miyaura couplings, Pd(PPh₃)₄ catalyst loading (1–5 mol%) and base selection (K₂CO₃ vs. Cs₂CO₃) influence regioselectivity. Kinetic studies (via in situ IR) track reaction pathways, while XPS confirms catalyst oxidation states .

Q. How do solvent polarity and temperature affect the stability of this compound in long-term storage?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) in DMSO, ethanol, and water show degradation <5% in anhydrous DMSO. HPLC-UV (λ=254 nm) monitors decomposition peaks. Avoid protic solvents to prevent hydrolysis of the cyclopropane ring .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer : Directing groups (e.g., –NO₂) or Lewis acids (AlCl₃) enhance para/ortho selectivity. For nitration, mixed H₂SO₄/HNO₃ at 50°C yields >80% para-nitro derivative. Competitive experiments with isotopic labeling (¹⁵N) validate mechanistic pathways .

Q. Data-Driven Research Challenges

Q. How to interpret conflicting crystallographic data (e.g., disordered cyclopropane moieties)?

  • Methodological Answer : Apply SHELXL’s PART instruction to model disorder. Refine occupancy ratios (e.g., 70:30) using free R-factor validation. Compare with DFT-optimized geometries to validate bond lengths/angles .

Q. What statistical methods are robust for analyzing dose-response curves in biological assays using this compound?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) with Hill slope models. Bootstrap resampling (1000 iterations) calculates 95% CI for IC₅₀ values. Correct for solvent background (DMSO <0.1%) via blank subtraction .

Application-Oriented Questions

Q. How is this compound utilized in synthesizing bioactive molecules (e.g., antiviral agents)?

  • Methodological Answer : As a scaffold, it undergoes Buchwald-Hartwig amination with aryl amines to yield potent inhibitors. For example, coupling with 4-aminobenzotriazole produces analogs with EC₅₀ <1 µM against RNA viruses. SAR studies prioritize halogen positioning for target engagement .

Properties

Molecular Formula

C8H7BrClN

Molecular Weight

232.50 g/mol

IUPAC Name

2-bromo-4-chloro-5-cyclopropylpyridine

InChI

InChI=1S/C8H7BrClN/c9-8-3-7(10)6(4-11-8)5-1-2-5/h3-5H,1-2H2

InChI Key

RVNZMNAVTHMIDK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CN=C(C=C2Cl)Br

Origin of Product

United States

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